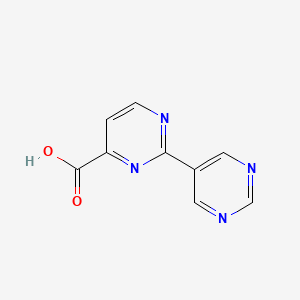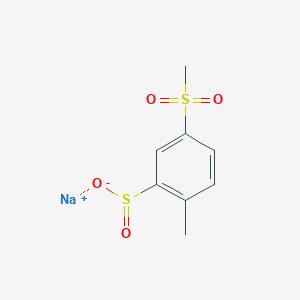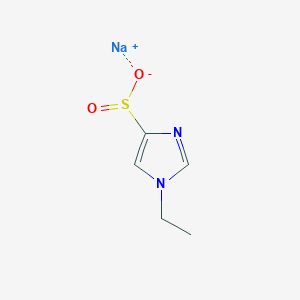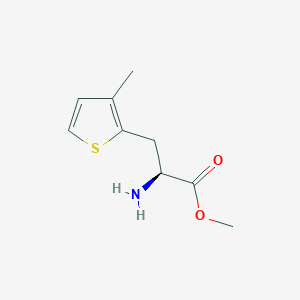
methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate typically involves the reaction of 3-methylthiophene with appropriate amino acid derivatives under controlled conditions. One common method includes the use of methyl 2-bromo-3-methylthiophene as a starting material, which undergoes nucleophilic substitution with an amino acid ester to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-3-(thiophen-2-yl)propanoate
- Methyl 2-amino-3-(4-methylthiophen-2-yl)propanoate
- Methyl 2-amino-3-(5-methylthiophen-2-yl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to the position of the methyl group on the thiophene ring. This structural difference can influence its chemical reactivity and biological activity. For example, the position of the methyl group can affect the compound’s ability to interact with specific enzymes or receptors, leading to variations in its pharmacological properties .
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
PHRQSUQXTORKLE-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=C(SC=C1)C[C@@H](C(=O)OC)N |
Kanonische SMILES |
CC1=C(SC=C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


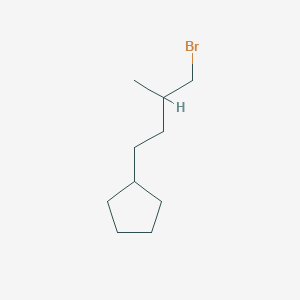

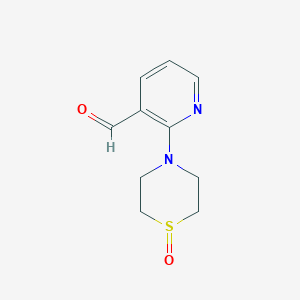
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
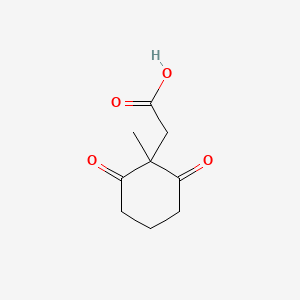
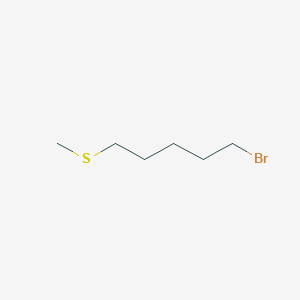
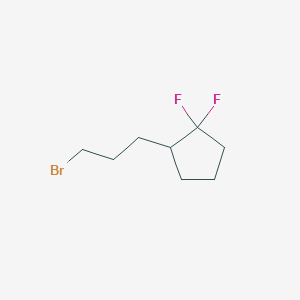
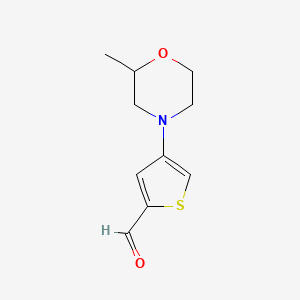
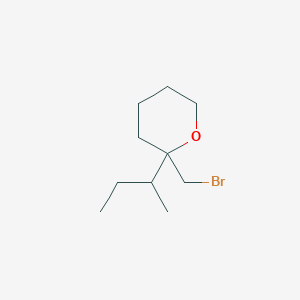
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
